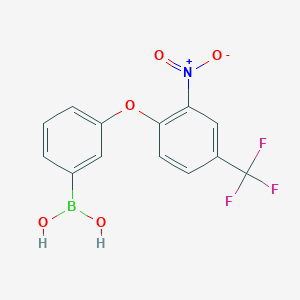

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Beschreibung

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.02 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Eigenschaften

IUPAC Name |

[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BF3NO5/c15-13(16,17)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSSHRQLWIRFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672883 | |

| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-94-8 | |

| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 3-(2-nitro-4-(trifluoromethyl)phenoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound.

Analyse Chemischer Reaktionen

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows for the incorporation of complex functional groups into organic molecules, making it a valuable tool for chemists aiming to synthesize pharmaceuticals and other complex organic compounds.

- Mechanism Overview :

- Oxidative Addition : The boronic acid reacts with an organic halide in the presence of a palladium catalyst.

- Transmetalation : The aryl group from the boronic acid is transferred to the palladium.

- Reductive Elimination : The final product is formed by the elimination of the palladium complex.

Medicinal Chemistry

Potential Drug Development

The compound's unique functional groups suggest possible therapeutic applications. The nitro group may influence interactions with biological targets, while the trifluoromethyl group can enhance metabolic stability.

- Biological Activity Studies : Research indicates that boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymatic activity or modulating cellular pathways. For instance, this compound may inhibit serine proteases by forming covalent bonds with active site residues.

Material Science

Advanced Materials Development

Boronic acids are increasingly being utilized in materials science for designing polymers and advanced materials with specific functionalities. The incorporation of this compound into polymer matrices can lead to materials with enhanced properties, such as self-healing capabilities or improved electronic characteristics.

- Applications in Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronics, where it can be used to develop novel conductive materials.

-

Synthesis of Biaryl Compounds :

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a coupling partner . -

Inhibition Studies on Enzymes :

Investigations into the compound's interaction with serine proteases revealed that it could effectively inhibit enzyme activity through covalent bonding at the active site. This finding supports its potential as a lead compound in drug discovery .

Wirkmechanismus

The mechanism of action of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the trifluoromethyl group can influence the compound’s electronic properties, and the boronic acid moiety can participate in coupling reactions. These functional groups interact with molecular targets and pathways in different ways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain chemical reactions.

(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group but lacks the nitro and phenoxy groups, resulting in different reactivity and applications.

(3-Nitrophenyl)boronic acid: Contains a nitro group but lacks the trifluoromethyl and phenoxy groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.

Biologische Aktivität

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a compound of interest due to its unique structural features, which include a trifluoromethyl group and a nitro substituent. These groups are known to enhance biological activity through various mechanisms, including enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H9BF3NO5

- Molecular Weight : 327.021 g/mol

- CAS Number : 957062-58-7

- Structure : The compound contains a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, which can inhibit their activity. This property is particularly relevant in the context of proteases and other hydrolases.

- Antimicrobial Activity : The presence of the nitro group is associated with increased antimicrobial potency. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, 5-trifluoromethyl-2-formylphenylboronic acid showed moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 100 |

Case Studies

- Leishmania Inhibition : A related study found that compounds with similar structures inhibited Leishmania amazonensis with an EC50 value of 19 µM, showcasing potential in treating leishmaniasis .

- Anticancer Potential : Research has indicated that boronic acids can interact with androgen receptors, potentially leading to new treatments for hormone-sensitive cancers. The modification of the nitro group to a boronic acid moiety could enhance binding affinity and specificity for these receptors .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and nitro groups significantly influences the biological activity of phenylboronic acids. Studies suggest that these modifications can enhance solubility, stability, and interaction with biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-(2-nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, and how can purity be validated?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides (e.g., bromo- or iodo-substituted precursors) and boronic acids under palladium catalysis. Key steps include:

- Using tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,2-dimethoxyethane/water solvent systems .

- Optimizing reaction temperature (e.g., reflux under inert atmosphere) to suppress protodeboronation side reactions .

- Purity Validation :

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm.

- ¹¹B NMR to confirm boronic acid integrity (expected δ: 28–32 ppm) .

- X-ray Crystallography for structural confirmation, as demonstrated for analogous nitro- and trifluoromethyl-substituted boronic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate structural integrity?

- FT-IR : Detect B-O stretching (~1340 cm⁻¹) and aromatic C-F stretches (~1120 cm⁻¹) from the trifluoromethyl group .

- ¹H NMR : Expect signals for aromatic protons in the range δ 7.0–8.5 ppm, with splitting patterns reflecting nitro and trifluoromethyl substituents. The phenoxy linkage causes deshielding of adjacent protons .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the presence of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid to minimize protodeboronation?

- Mechanistic Insight : Protodeboronation is pH-dependent and accelerates under acidic or highly polar conditions. Stabilization strategies include:

- Using anhydrous solvents (e.g., THF) and weak bases (e.g., Na₂CO₃) to maintain near-neutral pH .

- Adding Lewis acids (e.g., MgSO₄) to sequester water and suppress hydrolysis .

Q. What computational approaches predict the aqueous stability and reactivity of this compound?

- DFT Calculations : Model solvation free energy (ΔG_solv) in water to predict hydrolysis susceptibility. For example, trifluoromethyl groups increase hydrophobicity, potentially stabilizing the boronic acid .

- Molecular Dynamics (MD) Simulations : Analyze hydrogen-bonding interactions between the boronic acid and water molecules to assess aggregation tendencies .

- Key Parameter : The pKa of the boronic acid (typically ~8–10) influences its reactivity in aqueous media. Adjust reaction pH to avoid deprotonation-induced instability .

Q. How should researchers resolve contradictions in crystallographic data for nitro- and trifluoromethyl-substituted boronic acids?

- Case Study : Discrepancies in reported crystal packing (e.g., hydrogen-bonding motifs vs. π-π interactions) may arise from substituent electronic effects.

- Compare XRD data of analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) to identify consistent trends in lattice parameters .

- Use Hirshfeld surface analysis to quantify intermolecular interactions and validate structural models .

Methodological Resources

- Synthetic Protocols : Refer to palladium-catalyzed cross-coupling conditions in for analogous tert-butoxycarbonyl-protected boronic acids.

- Spectroscopic References : Compare ¹⁹F NMR data from trifluoromethylphenylboronic acids in .

- Computational Tools : Utilize Gaussian or ORCA software packages for DFT studies, as validated in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.